6-Chloro-2-ethyl-1,3-benzothiazole
Description
6-Chloro-2-ethyl-1,3-benzothiazole is a bicyclic heteroaromatic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and an ethyl group at position 2. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The chlorine substituent enhances electrophilicity and metabolic stability, while the ethyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
CAS No. |
17142-83-5 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
6-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
JVCOJGPZLXNDBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 6, altering electronic effects, steric bulk, and solubility. Below is a comparative analysis:
Reactivity and Functionalization
- Electrophilic Substitution : The 6-Cl group directs electrophiles to position 4 or 5. Ethyl at position 2 exerts a mild electron-donating effect, moderating reactivity compared to electron-withdrawing groups (e.g., nitro in ).
- Derivatization Potential: The ethyl group in this compound offers fewer reactive sites than chloromethyl () or hydrazine () analogs, limiting cross-coupling opportunities but improving stability.
Crystallographic and Stability Data
- Crystal Packing : 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine forms intermolecular N–H⋯N hydrogen bonds, creating stable sheets . In contrast, the ethyl group in this compound may reduce crystal lattice interactions, lowering melting points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
